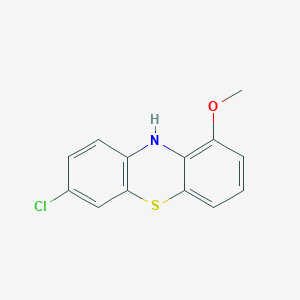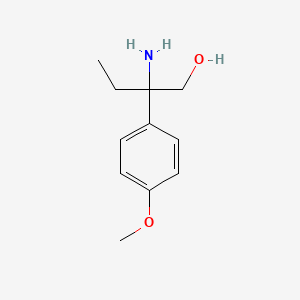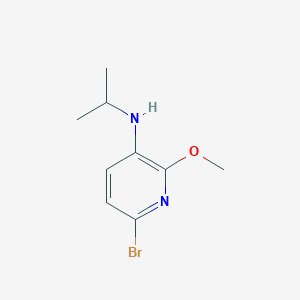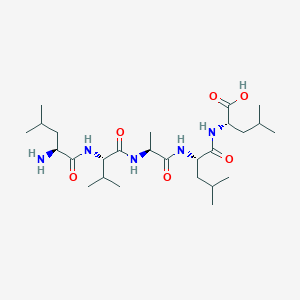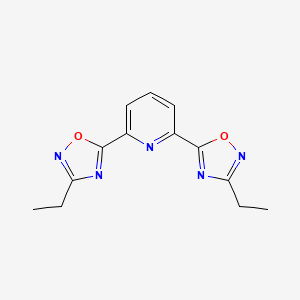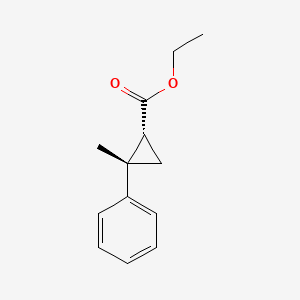
Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- is an organic compound with the molecular formula C13H16O2 It is a chiral molecule, meaning it has non-superimposable mirror images, and the specific stereoisomer (1R,2S) refers to its unique three-dimensional arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with styrene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester
- Cyclopropanecarboxylic acid, 2-methoxy-2-phenyl-, ethyl ester
- Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer may exhibit different physical and chemical properties compared to its other isomers, making it valuable for specific applications in research and industry.
Properties
CAS No. |
335593-36-7 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-3-15-12(14)11-9-13(11,2)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3/t11-,13+/m0/s1 |
InChI Key |
LQEQFPIJZGYCIE-WCQYABFASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@]1(C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CC1(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
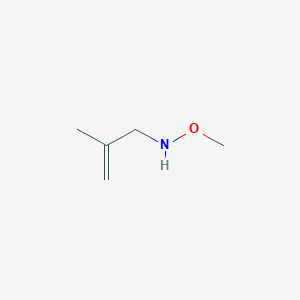
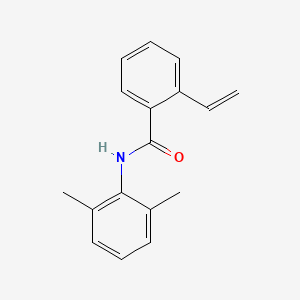
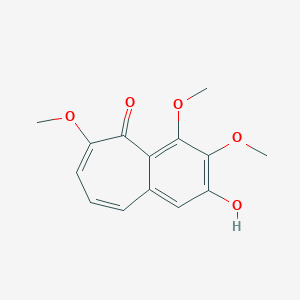
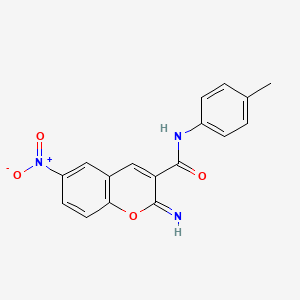

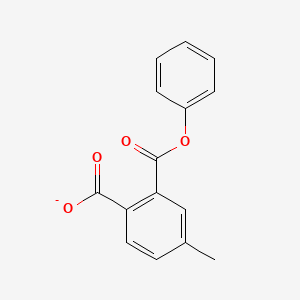
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
